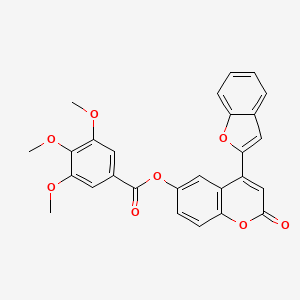
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C27H20O8 and its molecular weight is 472.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a synthetic derivative of benzofuran and chromenone structures, known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 1-benzofuran-2-carboxylic acid with 6-hydroxy-2H-chromen-2-one in the presence of dehydrating agents. This intermediate can then be reacted with 3,4,5-trimethoxybenzoic acid chloride under basic conditions to yield the final product. The detailed synthetic route is crucial for understanding the compound's structure and potential reactivity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of chromenones have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These effects are often mediated through interactions with specific molecular targets such as enzymes involved in cancer metabolism and proliferation pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis induction | |
| HeLa (cervical) | 15.0 | Cell cycle arrest | |
| A549 (lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as human leukocyte elastase and alpha-chymotrypsin, which play roles in inflammatory processes and cancer progression .
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
A notable case study involved testing a series of chromenone derivatives against multiple cancer cell lines. The study found that modifications to the benzofuran moiety significantly enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells .
Another study evaluated the antimicrobial efficacy of similar compounds against wood-degrading fungi, demonstrating that structural variations influenced antifungal activity significantly .
Propriétés
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O8/c1-30-23-11-16(12-24(31-2)26(23)32-3)27(29)33-17-8-9-21-18(13-17)19(14-25(28)35-21)22-10-15-6-4-5-7-20(15)34-22/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGOQJPNYGWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














